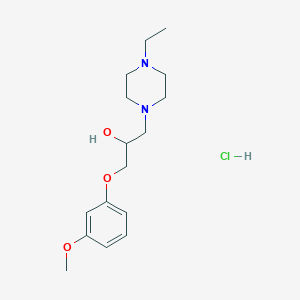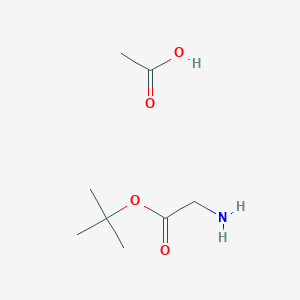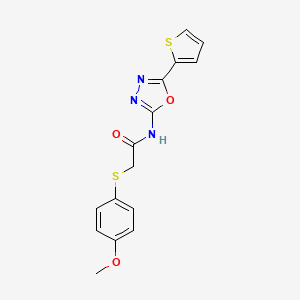![molecular formula C11H12N2O B2929604 2-cyano-N-[(3-methylphenyl)methyl]acetamide CAS No. 64488-11-5](/img/structure/B2929604.png)
2-cyano-N-[(3-methylphenyl)methyl]acetamide
Vue d'ensemble
Description
2-cyano-N-[(3-methylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H12N2O. It is a cyanoacetamide derivative, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a benzyl ring substituted with a methyl group.
Applications De Recherche Scientifique
2-cyano-N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound and its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Material Science:
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(3-methylphenyl)methyl]acetamide typically involves the reaction of 3-methylbenzylamine with cyanoacetic acid or its esters. One common method is the direct treatment of 3-methylbenzylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow processes or solvent-free reactions. These methods aim to optimize yield and reduce production costs while maintaining the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-[(3-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Catalysts: Triethylamine, ammonium acetate.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridines and pyrazoles, which are of significant interest in medicinal chemistry .
Mécanisme D'action
The mechanism of action of 2-cyano-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acetamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N-phenylacetamide
- 2-cyano-N-(4-methylphenyl)acetamide
- 2-cyano-N-(3-chlorophenyl)acetamide
Uniqueness
2-cyano-N-[(3-methylphenyl)methyl]acetamide is unique due to the presence of the 3-methyl substituent on the benzyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Propriétés
IUPAC Name |
2-cyano-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-3-2-4-10(7-9)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWHQZSHUPEDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2929521.png)
![N-(4-chlorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2929522.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)


![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)



